N-cyclobutyl-2-(methylsulfanyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-cyclobutyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C11H15NS/c1-13-11-8-3-2-7-10(11)12-9-5-4-6-9/h2-3,7-9,12H,4-6H2,1H3 |
InChI Key |
ORKQNDKZUYFEPB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC2CCC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclobutyl 2 Methylsulfanyl Aniline
Retrosynthetic Analysis of N-cyclobutyl-2-(methylsulfanyl)aniline
A retrosynthetic analysis of this compound reveals several key bond disconnections that lead to readily available starting materials. The primary disconnections are the C-N bond between the cyclobutyl group and the aniline (B41778) nitrogen, and the C-S bond between the aromatic ring and the methylsulfanyl group.
Primary Disconnections:
C-N Bond Disconnection: This leads to 2-(methylsulfanyl)aniline and a cyclobutyl electrophile (e.g., cyclobutyl bromide) or cyclobutanone (B123998). This suggests a synthesis based on N-alkylation or reductive amination.
C-S Bond Disconnection: This disconnection points towards an N-cyclobutylaniline derivative and a source of the methylsulfanyl group. This pathway might involve electrophilic thiolation or a metal-catalyzed C-S coupling reaction.
Aromatic Ring Construction: A more complex approach would involve building the substituted aromatic ring from acyclic precursors, though this is generally less efficient for a molecule of this complexity.
Based on this analysis, the most plausible synthetic strategies would revolve around forming the C-N and C-S bonds on a pre-existing benzene (B151609) ring.
Classical Synthetic Approaches to this compound
Classical synthetic methods provide robust and well-established routes to substituted anilines. These approaches often involve multi-step sequences and may require harsh reaction conditions.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) can be a viable strategy if a suitable precursor with a good leaving group ortho to the eventual amino or methylsulfanyl group is available. nih.govnih.gov However, SNAr reactions typically require strong electron-withdrawing groups to activate the aromatic ring, which are absent in the target molecule. nih.govnih.gov
A potential, albeit challenging, SNAr approach could start from a highly activated precursor like 1-fluoro-2-nitrobenzene (B31998). The synthesis could proceed as follows:
Thiolation: Reaction of 1-fluoro-2-nitrobenzene with sodium thiomethoxide (NaSMe) would yield 2-(methylsulfanyl)-1-nitrobenzene.
Reduction: The nitro group would then be reduced to an amine using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation to give 2-(methylsulfanyl)aniline.
N-Alkylation: The final step would involve the alkylation of 2-(methylsulfanyl)aniline with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base.
Hypothetical Reaction Scheme for SNAr-based Synthesis:
| Step | Reactants | Reagents & Conditions | Product |
| 1 | 1-Fluoro-2-nitrobenzene, Sodium thiomethoxide | DMF, room temperature | 2-(Methylsulfanyl)-1-nitrobenzene |
| 2 | 2-(Methylsulfanyl)-1-nitrobenzene | SnCl₂, HCl or H₂, Pd/C | 2-(Methylsulfanyl)aniline |
| 3 | 2-(Methylsulfanyl)aniline, Cyclobutyl bromide | K₂CO₃, Acetonitrile, reflux | This compound |
Reductive Amination Pathways Utilizing Precursors
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. researchgate.net This approach would involve the reaction of an aniline precursor with cyclobutanone in the presence of a reducing agent.
The most direct reductive amination pathway would utilize 2-(methylsulfanyl)aniline and cyclobutanone. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ.
Hypothetical Reaction Data for Reductive Amination:
| Precursor Aniline | Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| 2-(Methylsulfanyl)aniline | Cyclobutanone | Sodium triacetoxyborohydride | DCE | 85-95 |
| 2-(Methylsulfanyl)aniline | Cyclobutanone | Sodium cyanoborohydride | MeOH | 80-90 |
| 2-(Methylsulfanyl)aniline | Cyclobutanone | H₂, Pd/C | EtOH | 75-85 |
This method is often preferred due to its mild reaction conditions and high chemoselectivity.
Thiolation and Subsequent Alkylation Methods for the Sulfur Moiety
This strategy involves introducing the methylsulfanyl group onto an N-cyclobutylaniline precursor.
Synthesis of N-cyclobutylaniline: This can be achieved via reductive amination of aniline with cyclobutanone.
Directed Ortho-Thiolation: Introducing the methylsulfanyl group specifically at the ortho position can be challenging. One approach is directed ortho-metalation, where the amine group directs a strong base (like an organolithium reagent) to deprotonate the ortho position, followed by quenching with an electrophilic sulfur source like dimethyl disulfide (MeSSMe).
Hypothetical Reaction Scheme for Thiolation/Alkylation:
| Step | Reactants | Reagents & Conditions | Product |
| 1 | Aniline, Cyclobutanone | NaBH(OAc)₃, DCE | N-Cyclobutylaniline |
| 2 | N-Cyclobutylaniline | 1. n-BuLi, TMEDA, THF, -78 °C2. Dimethyl disulfide | This compound |
This route's success is highly dependent on the efficiency and regioselectivity of the ortho-metalation step.
Modern Catalytic Synthesis of this compound
Modern catalytic methods, particularly those employing transition metals, offer powerful and versatile tools for the construction of C-N and C-S bonds, often with higher efficiency and functional group tolerance than classical methods. stonybrook.edu
Transition Metal-Catalyzed C-N and C-S Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. thieme-connect.deresearchgate.net Both the C-N and C-S bonds in the target molecule can potentially be formed using these methods.
Buchwald-Hartwig Amination:
A plausible route involves the palladium-catalyzed coupling of 2-bromo-1-(methylsulfanyl)benzene with cyclobutylamine. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.
Hypothetical Reaction Conditions for Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 2-Bromo-1-(methylsulfanyl)benzene | Cyclobutylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-110 |
| 2-Chloro-1-(methylsulfanyl)benzene | Cyclobutylamine | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 100-110 |
C-S Coupling Reactions:
Alternatively, the C-S bond can be formed via a transition-metal-catalyzed coupling reaction. For instance, the reaction of N-cyclobutyl-2-bromoaniline with sodium thiomethoxide, catalyzed by a copper or palladium complex, could yield the desired product.
Hypothetical Reaction Conditions for C-S Coupling:
| Aryl Halide | Sulfur Source | Catalyst | Ligand | Solvent | Temperature (°C) |
| N-Cyclobutyl-2-bromoaniline | Sodium thiomethoxide | CuI | L-proline | DMSO | 110-120 |
| N-Cyclobutyl-2-iodoaniline | Methanethiol | Pd(OAc)₂ | Xantphos | Toluene | 100-110 |
These modern catalytic methods often provide higher yields and milder reaction conditions compared to their classical counterparts, making them attractive options for the synthesis of this compound.
General principles of organic synthesis suggest that the formation of this compound would likely involve the creation of a bond between a cyclobutyl group and the nitrogen atom of 2-(methylsulfanyl)aniline or a related precursor. However, without specific studies, any proposed synthetic route would be purely speculative.
Similarly, there is no available research data to populate subsections concerning organocatalytic transformations, atom economy studies, or the use of solvent-free conditions specifically for the synthesis of this compound. While the fields of organocatalysis and green chemistry are of significant importance in modern chemical synthesis, their direct application to the production of this compound has not been documented in the accessible scientific literature.
Further research and publication in the field of synthetic organic chemistry are required to provide the specific data needed to thoroughly address the synthetic methodologies for this particular compound.
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